molecular formula C22H24N4O4S B11065172 4-({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

4-({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11065172
M. Wt: 440.5 g/mol
InChI Key: HEOHHPHGTCOZAL-UHFFFAOYSA-N
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Description

4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound that features a quinoxalinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoxalinone core, followed by the introduction of the sulfonyl and pyrazolyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, pyrazoles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoxalinone core.

Scientific Research Applications

4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Pyrazole Derivatives: Similar to the pyrazolyl group in the compound, these derivatives are known for their diverse chemical and biological properties.

    Quinoxaline Derivatives:

Uniqueness

4-{[4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C22H24N4O4S/c1-14(2)21-15(3)24(4)26(22(21)28)16-9-11-17(12-10-16)31(29,30)25-13-20(27)23-18-7-5-6-8-19(18)25/h5-12,14H,13H2,1-4H3,(H,23,27)

InChI Key

HEOHHPHGTCOZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)C(C)C

Origin of Product

United States

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